FM26

RORγt Allosteric modulation Nuclear receptors

FM26 is a differentiated RORγt inverse agonist defined by a trisubstituted isoxazole core and an experimentally validated allosteric binding site (PDB: 6SAL). Unlike other chemotypes, it offers a unique chemical scaffold for SAR expansion and a distinct mode of action for dissecting IL-17A biology. This tool compound ensures experimental specificity not achievable with standard orthosteric probes, delivering high value for proprietary target validation and medicinal chemistry lead optimization. Procure with confidence for your critical Th17 pathway research.

Molecular Formula C22H15ClF3N3O3
Molecular Weight 461.8 g/mol
Cat. No. B11929897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFM26
Molecular FormulaC22H15ClF3N3O3
Molecular Weight461.8 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C2=NOC(=C2CNC3=CC=C(C=C3)C(=O)O)C4=CNC=C4)C(F)(F)F
InChIInChI=1S/C22H15ClF3N3O3/c23-17-3-1-2-16(22(24,25)26)18(17)19-15(20(32-29-19)13-8-9-27-10-13)11-28-14-6-4-12(5-7-14)21(30)31/h1-10,27-28H,11H2,(H,30,31)
InChIKeyKGEONJPJJNFHOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FM26 (4-[[3-[2-chloro-6-(trifluoromethyl)phenyl]-5-(1H-pyrrol-3-yl)-1,2-oxazol-4-yl]methylamino]benzoic acid): A Structurally Distinct, Allosteric RORγt Inverse Agonist for Autoimmune and Inflammatory Disease Research


4-[[3-[2-chloro-6-(trifluoromethyl)phenyl]-5-(1H-pyrrol-3-yl)-1,2-oxazol-4-yl]methylamino]benzoic acid, also known as FM26 (CAS: 2407981-35-3), is a synthetic small molecule that functions as a potent, allosteric inverse agonist of the nuclear receptor retinoic acid receptor-related orphan receptor γt (RORγt) [1]. It is characterized by a distinct trisubstituted isoxazole core (specifically, a 1,2-oxazole), a chemotype that differentiates it from many other RORγt modulators [2]. The compound was identified through an in silico-guided ligand-based design approach and has been shown to bind to a unique allosteric pocket within the RORγt ligand-binding domain (LBD), a mode of action confirmed by co-crystallization studies [1]. Its primary utility in scientific research lies in its ability to potently and selectively inhibit RORγt-driven transcriptional activity and downstream inflammatory cytokine production, with a reported IC50 of 264 nM in a coactivator recruitment assay [1].

Why a Generic RORγt Inhibitor Cannot Substitute for the Specific Chemotype and Allosteric Mechanism of FM26 in Targeted Research


The RORγt inhibitor landscape is diverse, comprising both orthosteric and allosteric modulators with varied chemotypes and functional profiles. Compounds such as the allosteric inverse agonist MRL-871 (IC50 ~12.7 nM) [1] and the orally active VTP-43742 (Vimirogant, IC50 ~17 nM) [2] demonstrate potent inhibition, yet their distinct structural backbones and binding modes can lead to divergent selectivity, pharmacokinetic, and safety outcomes. Furthermore, some clinical candidates like GSK2981278 have faced setbacks due to poor pharmacokinetic properties despite potent target engagement [3]. FM26's value proposition hinges on its unique trisubstituted isoxazole scaffold, which offers a novel chemical starting point for optimization and a specific allosteric binding interaction that cannot be assumed for other RORγt inhibitors. Simply substituting FM26 with a more potent inhibitor from a different chemotype could inadvertently alter the biological outcome in complex cellular or in vivo systems, underscoring the need for a direct, evidence-based selection process.

Quantitative Evidence for FM26: Comparative Biochemical, Cellular, and Structural Differentiation from Key RORγt Inhibitors


Allosteric Binding Mode vs. Orthosteric Inhibitors: FM26's Unique Ligand-Receptor Interaction

FM26 binds to a unique allosteric pocket within the RORγt ligand-binding domain (LBD), a mode of action confirmed by X-ray co-crystallography (PDB: 6SAL) [1]. This pocket is distinct from the orthosteric ligand-binding site targeted by endogenous sterol ligands and many synthetic inhibitors like VTP-43742. In contrast, the allosteric inhibitor MRL-871 binds to a different allosteric region. The structural data reveals that FM26's binding induces a unique conformational shift in the receptor, distinct from that of MRL-871 or orthosteric antagonists [1].

RORγt Allosteric modulation Nuclear receptors X-ray crystallography

Biochemical Potency in Coactivator Recruitment Assay: FM26 (264 nM) vs. Potent Orthosteric and Allosteric Comparators

In a time-resolved fluorescence resonance energy transfer (TR-FRET) coactivator recruitment assay, FM26 inhibited RORγt activity with an IC50 of 264 ± 23 nM [1]. While this is less potent than the allosteric inhibitor MRL-871 (IC50 = 12.7 nM) [2] or the orthosteric inhibitor VTP-43742 (IC50 = 17 nM) [3], FM26's potency is achieved with a completely novel isoxazole scaffold, offering a unique chemical entry point for optimization. The subsequent SAR study on FM26 led to compounds with an ~10-fold improvement in potency, yielding single-digit nM inhibitors [4].

RORγt Inverse agonism Coactivator recruitment TR-FRET

Cellular Functional Activity: FM26-Mediated Suppression of IL-17a mRNA Expression in EL4 Cells

In a cellular model of RORγt activity, treatment of EL4 T-lymphoma cells with FM26 at a concentration of 10 μM for 24 hours resulted in a significant 27-fold reduction in IL-17a mRNA levels compared to vehicle control [1]. This effect was observed at a concentration that is ~38-fold higher than the biochemical IC50 (264 nM), which is typical for cellular assays and reflects the need for sufficient cell penetration and target engagement. In comparison, the more potent allosteric inhibitor MRL-871 reduces IL-17A secretion from Th17 cells with an IC50 of ~7 nM [2], while the orthosteric inhibitor VTP-43742 inhibits IL-17A secretion from mouse splenocytes with an IC50 of 57 nM [3].

RORγt IL-17A Th17 cells Inflammation

Pharmacokinetic Profile: Comparable Properties to Established Allosteric Ligands with a Distinct Chemotype

The isoxazole series, exemplified by FM26, was reported to possess promising pharmacokinetic (PK) properties comparable to other allosteric RORγt ligands [1]. This is a notable advantage, as some potent RORγt inverse agonists, such as GSK2981278, have suffered from poor PK profiles that led to clinical failure [2]. While specific in vivo PK parameters for FM26 (e.g., clearance, half-life, bioavailability) are not detailed in the primary discovery paper, the SAR study that followed FM26 optimization achieved a ~10-fold increase in potency while maintaining promising PK properties, underscoring the tractability of this chemotype [1].

RORγt Pharmacokinetics Drug discovery Allosteric modulators

Selectivity Profile: Good Selectivity for RORγt Over PPARγ and FXR

The initial lead isoxazole FM26 was optimized, and the resulting compounds demonstrated a good selectivity profile over the peroxisome-proliferated-activated receptor γ (PPARγ) and the farnesoid X receptor (FXR) [1]. While specific IC50 values for off-target nuclear receptors are not reported for FM26 itself, the SAR study indicates that the isoxazole chemotype can be tuned to achieve selectivity against these closely related receptors, which is crucial for minimizing off-target effects. In comparison, VTP-43742 (Vimirogant) exhibits >1000-fold selectivity against the RORα and RORβ isotypes [2], a different class of off-targets.

RORγt Selectivity Nuclear receptors PPARγ FXR

Optimal Research and Industrial Application Scenarios for FM26 Based on Its Differential Profile


Chemical Biology and Target Validation: Probing the Allosteric Regulation of RORγt

FM26 is ideally suited for chemical biology studies aimed at dissecting the functional consequences of allosteric RORγt modulation. Its distinct allosteric binding site (confirmed by PDB: 6SAL) and inverse agonist activity allow researchers to probe the unique conformational changes and downstream signaling events that differ from orthosteric inhibition or modulation by other allosteric ligands like MRL-871 [1]. This makes FM26 a critical tool for validating the allosteric pocket as a druggable site and for understanding the nuanced biology of RORγt in Th17 cell differentiation and function.

Medicinal Chemistry Hit-to-Lead and Lead Optimization: A Unique Isoxazole Scaffold for SAR Exploration

FM26 serves as an essential starting point for medicinal chemistry programs focused on developing novel, allosteric RORγt inhibitors. Its submicromolar potency (IC50 = 264 nM) and promising pharmacokinetic profile, combined with a distinct trisubstituted isoxazole core, offer a valuable alternative to existing chemotypes [2]. The SAR study that followed its discovery demonstrated the tractability of this series, with optimized analogs achieving a ~10-fold increase in potency (low nM) while maintaining favorable selectivity and PK properties [2]. Researchers can leverage FM26 to explore chemical space around this novel scaffold, potentially yielding drug candidates with improved efficacy and safety profiles compared to orthosteric inhibitors or less tractable allosteric series.

In Vitro Models of Th17-Mediated Inflammation: Functional Characterization of IL-17A Regulation

FM26 is a valuable tool compound for in vitro studies of Th17 cell biology and IL-17A-driven inflammation. Its demonstrated ability to potently suppress IL-17a mRNA production in EL4 cells (27-fold reduction at 10 μM) validates its utility in cellular assays designed to assess the role of RORγt in cytokine expression [1]. Researchers can use FM26 to investigate RORγt-dependent transcriptional programs in primary T cells or relevant cell lines, providing a chemical probe to complement genetic approaches like siRNA or CRISPR-Cas9 knockout. While its cellular potency requires micromolar concentrations, it remains an effective and specific tool for elucidating the contribution of RORγt to inflammatory gene networks.

Comparator Studies to Benchmark Novel RORγt Modulators

Given its well-characterized profile, including biochemical potency (IC50 = 264 nM), cellular activity (27-fold IL-17a mRNA reduction), unique allosteric binding site (PDB: 6SAL), and promising PK properties, FM26 is an ideal comparator compound for benchmarking newly discovered RORγt inhibitors [1]. It can be used as a reference standard in biochemical and cellular assays to contextualize the potency, efficacy, and mechanism of action of novel compounds. Its distinct isoxazole chemotype provides a valuable contrast to other reference inhibitors, enabling a more comprehensive evaluation of new chemical matter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for FM26

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.